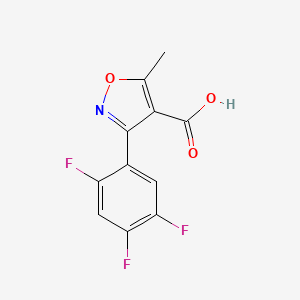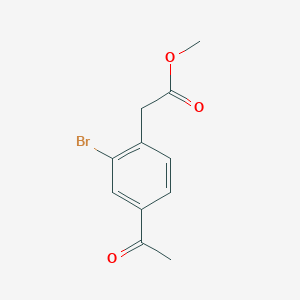
Methyl 2-(4-acetyl-2-bromophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-acetyl-2-bromophenyl)acetate is an organic compound with the molecular formula C11H11BrO3. It is a derivative of phenylacetic acid and is characterized by the presence of a bromine atom and an acetyl group on the aromatic ring. This compound is typically a colorless to light yellow liquid with a distinct smell and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-acetyl-2-bromophenyl)acetate can be synthesized through the bromination of methyl phenylacetate followed by acetylation. The process involves the reaction of methyl phenylacetate with bromine to introduce the bromine atom at the desired position on the aromatic ring. The resulting brominated compound is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination and acetylation reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-acetyl-2-bromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the acetyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an organic solvent such as ethanol or methanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Reduction: Products include alcohols and de-brominated derivatives.
Scientific Research Applications
Methyl 2-(4-acetyl-2-bromophenyl)acetate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-acetyl-2-bromophenyl)acetate involves its interaction with various molecular targets. The bromine atom and acetyl group play crucial roles in its reactivity and interaction with enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include enzymatic oxidation, reduction, and conjugation reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the acetyl group.
Methyl 2-(4-acetylphenyl)acetate: Similar but lacks the bromine atom.
Methyl 2-(4-chloro-2-bromophenyl)acetate: Contains a chlorine atom in addition to the bromine atom.
Uniqueness
Methyl 2-(4-acetyl-2-bromophenyl)acetate is unique due to the presence of both the bromine atom and the acetyl group on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications .
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 2-(4-acetyl-2-bromophenyl)acetate |
InChI |
InChI=1S/C11H11BrO3/c1-7(13)8-3-4-9(10(12)5-8)6-11(14)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
RAPQOTSKFNPORU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)CC(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


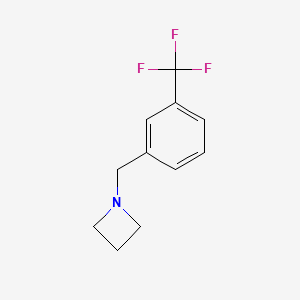
![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)

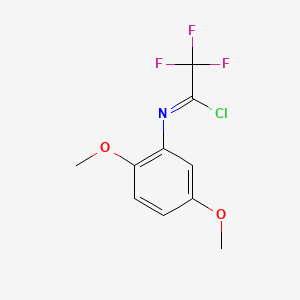
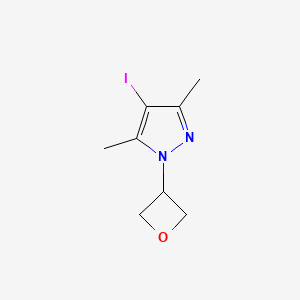
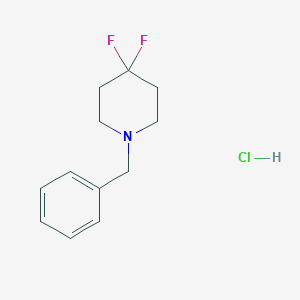
![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)
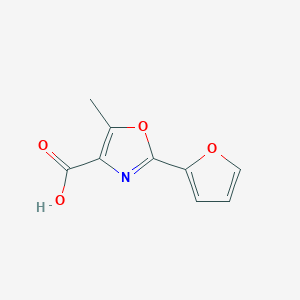
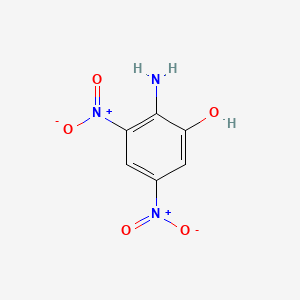
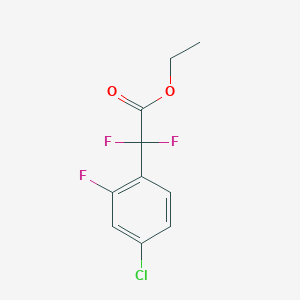

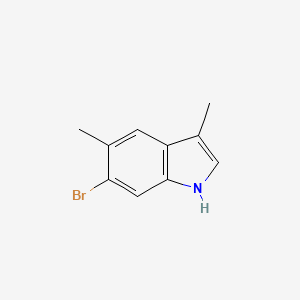
![5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine](/img/structure/B13680269.png)
